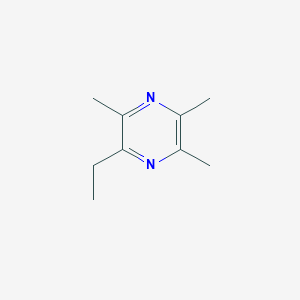

2-Ethyl-3,5,6-trimethylpyrazine

Description

Properties

IUPAC Name |

2-ethyl-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLJKZKOKXIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169738 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17398-16-2 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Precursor Modification for Ethyl Substitution

To incorporate the ethyl group, 2,3-butanedione can be replaced with a longer-chain diketone, such as 3-hexanedione, which provides the necessary carbon backbone. Condensation with 1,2-diaminopropane in anhydrous ethanol at -5°C yields a dihydropyrazine intermediate, which is subsequently dehydrogenated using air as an oxidant in the presence of potassium hydroxide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Diketone:Diamine Ratio | 1:1.1 |

| Solvent | Anhydrous Ethanol |

| Condensation Temperature | -5°C |

| Dehydrogenation Agent | Air/KOH (3:1 molar ratio) |

| Reaction Time | 7 hours (dehydrogenation) |

This method, while effective for methyl-substituted pyrazines, faces challenges in regioselectivity when introducing ethyl groups. Competing reactions may produce isomers, necessitating advanced purification techniques such as preparative HPLC.

Gas-Phase Catalytic Dehydrogenation

Catalytic dehydrogenation of piperazine derivatives offers a scalable route to alkylpyrazines. For this compound, a substituted piperazine precursor—such as 1-ethyl-2,3,5-trimethylpiperazine—is dehydrogenated over a Raney nickel catalyst at elevated temperatures.

Process Optimization

Key variables include catalyst loading (10–15% w/w), hydrogen pressure (1–5 atm), and temperature (160–200°C). Higher temperatures favor dehydrogenation but risk side reactions like N-alkylation. A molar ratio of hydrogen to precursor of 1:5 optimizes yield while minimizing byproducts.

Catalytic Performance Data:

| Catalyst | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Raney Ni | 180 | 62 | <5% N-ethylated derivatives |

| Pd/C | 200 | 58 | 10% ring-opened compounds |

Chemoenzymatic Synthesis from Amino Acids

Recent advances leverage enzymatic pathways to assemble pyrazines from amino acid precursors. Source demonstrates that 3-ethyl-2,5-dimethylpyrazine is synthesized from L-threonine via aminoacetone and acetaldehyde intermediates. Adapting this pathway for this compound requires additional methylation at the 6-position.

Enzymatic Pathway Engineering

L-Threonine 3-dehydrogenase converts L-threonine to 2-amino-3-ketobutyrate, which undergoes spontaneous decarboxylation to aminoacetone. Concurrently, low CoA concentrations promote threonine aldolase activity in 2-amino-3-ketobutyrate CoA ligase, yielding acetaldehyde. Condensation of two aminoacetone molecules with acetaldehyde forms the pyrazine skeleton.

Key Modifications for Ethyl and Methyl Groups:

-

Ethyl Group: Substituting L-threonine with L-homoserine could extend the carbon chain, providing a four-carbon precursor for ethyl side chains.

-

Methyl Groups: Co-expression of methyltransferase enzymes enables sequential methylation at positions 3, 5, and 6.

Yield Enhancement Strategies:

| Parameter | Effect on Yield |

|---|---|

| Temperature (25–37°C) | 20.2% at 30°C vs. 12% at 37°C |

| Substrate Concentration | 100 mM L-Thr optimal |

| Cofactor Supplementation | NAD+ (1 mM) boosts yield 15% |

Analytical and Optimization Techniques

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other electrophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemistry

ETMP serves as an intermediate in organic synthesis and is used as a catalyst or additive in several chemical reactions. Its ability to participate in diverse chemical transformations makes it a valuable compound in synthetic organic chemistry.

Biology

Research has focused on ETMP's role in microbial metabolism. Studies indicate that it may function as a bioactive molecule influencing various biological processes. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous xenobiotics and endogenous compounds.

Medicine

Ongoing research aims to explore ETMP's pharmacological effects. Preliminary studies suggest potential therapeutic applications due to its influence on cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).

Food Industry

ETMP is widely recognized for its distinctive aroma and flavor profile. It is commonly used as a flavoring agent in various food products, particularly in coffee and roasted foods. The extraction rates of pyrazines during coffee brewing can reach up to 82%, highlighting their significance in flavor development .

Case Study 1: ETMP in Coffee Flavor

A study investigated the extraction of flavor compounds during coffee brewing, revealing that ETMP contributes significantly to the aromatic profile of coffee. The research involved quantifying the concentration of ETMP and other related pyrazines using High-Performance Liquid Chromatography (HPLC) techniques .

| Compound | Concentration (µg/mL) |

|---|---|

| 2-Ethyl-3,5,6-trimethylpyrazine | 12.2 |

| Other Pyrazines | Varies |

Case Study 2: Pharmacological Potential

In vitro studies have examined the effects of ETMP on cellular signaling pathways. Results indicate that ETMP modulates intracellular signaling cascades leading to changes in gene expression and cellular metabolism.

| Pathway | Effect Observed |

|---|---|

| GPCR Signaling | Modulation of activity |

| Cytochrome P450 Interaction | Formation of hydroxylated metabolites |

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various metabolic processes. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular activities .

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Pyrazines

Structural Isomers: Ethyl-Dimethylpyrazines

2-Ethyl-3,5-dimethylpyrazine

- Molecular Formula : C₈H₁₂N₂; MW: 136.198 g/mol .

- Key Differences: Flavor Profile: Imparts a potent roast flavor in beef, coffee, and popcorn, with higher flavor dilution (FD) values than 2-ethyl-3,5,6-trimethylpyrazine . Biological Activity: Acts as an alarm pheromone in fire ants (Solenopsis invicta), eliciting electrophysiological (EAG) responses of 0.06–1.56 mV, lower than its isomer 2-ethyl-3,6-dimethylpyrazine . Applications: Used in pest control baits due to species-specific attraction .

2-Ethyl-3,6-dimethylpyrazine

- Molecular Formula : C₈H₁₂N₂; MW: 136.198 g/mol .

- Key Differences: Biological Activity: Generates stronger EAG responses in fire ants (1.56 mV at 10 µg/µL) compared to the 3,5-dimethyl isomer, indicating preferential antennal neuron activation . Safety Profile: LD₅₀ in rats = 460 mg/kg; NOAEL = 12.5–18 mg/kg/day .

Table 1: Comparison of Ethyl-Dimethylpyrazine Isomers

Trimethylpyrazines

2,3,5-Trimethylpyrazine

- Molecular Formula : C₇H₁₀N₂; MW: 122.17 g/mol.

- Key Differences: Occurrence: Minor component in soybean fermentation (0.09% concentration) compared to this compound (0.02%) . Aroma Role: Contributes nutty notes but is less abundant than tetramethylpyrazine in microbial systems .

Tetramethylpyrazine (TMP)

Biological Activity

2-Ethyl-3,5,6-trimethylpyrazine (ETMP) is a pyrazine derivative with notable biological activities and applications in various fields, particularly in food flavoring and potential therapeutic uses. This article explores its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula: C₉H₁₄N₂

- Molecular Weight: 150.22 g/mol

- Structural Characteristics: ETMP features a six-membered ring containing two nitrogen atoms, typical of pyrazines. Its unique aroma profile is associated with roasted and fried foods, enhancing its value in flavoring applications.

ETMP's biological activity is mediated through several mechanisms:

- Enzyme Interaction: ETMP interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of hydroxylated metabolites that are more water-soluble and easily excreted .

- Cell Signaling Modulation: The compound influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, ETMP modulates intracellular signaling cascades, which can alter gene expression and cellular metabolism .

- Neurotransmitter Regulation: ETMP has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down neurotransmitters. This inhibition can prolong neurotransmitter action, affecting neural communication and function.

Antimicrobial Properties

Research indicates that ETMP exhibits antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition: Studies have demonstrated that ETMP can inhibit the growth of certain bacteria such as E. coli and Ralstonia solanacearum. The effectiveness depends on concentration and exposure time; higher concentrations lead to significant reductions in bacterial colonies .

- Fungal Activity: ETMP has also been identified as having antifungal properties, contributing to its potential use in agricultural applications to combat plant pathogens .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of ETMP:

- LD50 Values: The LD50 for ETMP in rats is reported at 460 mg/kg, indicating moderate toxicity. Long-term studies suggest a no-observed-adverse-effect level (NOAEL) at 12.5 mg/kg/day for both sexes .

- Irritation Potential: ETMP is noted to be irritating to skin, eyes, and respiratory tracts, which underscores the need for caution in handling this compound .

Laboratory Studies on Dosage Effects

In controlled laboratory settings, various dosages of ETMP were administered to animal models:

- At low doses (below 12.5 mg/kg), minimal toxic effects were observed, with modulation of physiological processes such as appetite and metabolism.

- Higher doses resulted in hepatotoxicity and neurotoxicity, emphasizing the importance of dosage in determining safety profiles .

Temporal Stability Studies

Research has shown that the stability and degradation of ETMP are influenced by environmental factors such as temperature and pH:

- Over time, ETMP can degrade into various metabolites with potentially different biological activities. This temporal aspect is crucial for understanding its long-term effects in biological systems.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Antimicrobial Activity | Effective against E. coli, Ralstonia solanacearum |

| Toxicity (LD50) | 460 mg/kg; NOAEL at 12.5 mg/kg/day |

| Mechanism of Action | Inhibition of acetylcholinesterase; modulation of GPCR signaling |

| Biochemical Pathways | Interaction with cytochrome P450 enzymes; affects metabolic processes |

Q & A

Q. What analytical techniques are used to quantify this compound in complex matrices?

- Answer : High-resolution gas chromatography with electron ionization mass spectrometry (HRGC-EI-MS) and gas chromatography-electroantennographic detection (GC-EAD) are standard methods. Retention times (e.g., 15.041 min on Carbowax columns) and mass spectra (base peak m/z = 135) enable precise identification .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (gloves, goggles), ensure adequate ventilation, and store in dark, dry conditions away from oxidizers. Waste disposal must comply with environmental regulations. Safety data indicate a flash point of 157°F and solubility in chloroform/ethyl acetate .

Advanced Research Questions

Q. How can stable isotope analysis elucidate the biosynthetic origins of alkylpyrazines in natural products?

- Answer : Multi-element isotope ratios (δ¹⁵N, δ²H, δ¹³C) track biosynthetic pathways. For example, δ¹⁵N depletion in 2-ethyl-3,5/6-dimethylpyrazine (-2.9‰) compared to educts (-1.7‰) indicates isotopic fractionation. Solvent stability studies in ethanol confirm δ²H values remain stable over 20 days .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives for therapeutic use?

- Answer : Prodrug approaches, such as 2-hydroxymethyl-3,5,6-trimethylpyrazine palmitate, enhance lipophilicity and half-life. Lipid emulsion formulations increase bioavailability (AUC₀–180min by 2.05-fold) and brain distribution (145.6% higher than TMPP-I) by bypassing rapid metabolism .

Q. How do stereoelectronic effects influence the reactivity and stability of this compound in solution?

- Answer : Steric hindrance from substituents distorts the pyrazine ring, reducing planarity and altering electron density. NMR and density functional theory (DFT) simulations reveal conformational dynamics, impacting reactivity in nucleophilic or electrophilic environments .

Q. How can microbial biosynthesis be optimized for sustainable production of this compound?

- Answer : Engineered Bacillus subtilis strains utilize L-threonine and D-glucose to produce intermediates like aminoacetone and 2,3-pentanedione. Fermentation optimization (pH, temperature) and substrate feeding enhance yields. Isotope-labeled experiments confirm pathway specificity .

Q. What role does this compound play in ecological interactions, and how is this studied?

Q. What methodologies resolve contradictions in reported metabolic pathways of ligustrazine derivatives?

- Answer : Comparative in vivo metabolism studies using LC-MS/MS identify major metabolites (e.g., hydroxymethyl and carboxylic acid derivatives). Discrepancies in oxidation pathways are addressed via isotopic tracing and enzyme inhibition assays .

Key Notes

- Synthesis Challenges : Isomer separation and low yields necessitate advanced purification (e.g., preparative GC) .

- Structural Dynamics : Ethyl group disorder and steric effects are critical in crystallography and reactivity studies .

- Biosynthesis : Microbial pathways offer sustainable production but require yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.